Dehydrorabelomycin
Overview
Description
Dehydrorabelomycin is a member of the angucycline family of natural products, which are known for their diverse biological activities. This compound is a type II polyketide and serves as a key intermediate in the biosynthesis of various other angucyclines, including kinamycin
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrorabelomycin can be synthesized through a series of enzymatic reactions involving type II polyketide synthases. The biosynthesis typically involves the elongation of a polyketide chain through repetitive condensation reactions, followed by post-modification steps . In laboratory settings, the compound can be produced in Escherichia coli by introducing specific genes such as alpS, which enhances the production yield .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms, such as Escherichia coli, to optimize the yield.
Chemical Reactions Analysis
Types of Reactions: Dehydrorabelomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative C-C bond cleavage catalyzed by FAD-dependent oxygenases, such as AlpJ . This reaction is crucial for the formation of other angucycline derivatives.
Common Reagents and Conditions: The oxidative reactions involving this compound typically require cofactors like FADH2 or FMNH2, which are provided by flavin reductases . These reactions often occur under aerobic conditions and can be quenched by superoxide dismutase .
Major Products Formed: The major products formed from the oxidative cleavage of this compound include various angucycline derivatives, which possess unique chemical scaffolds and biological activities .
Scientific Research Applications
Dehydrorabelomycin has a wide range of scientific research applications:
Medicine: this compound and its derivatives have shown potential as antifungal, antiviral, and anticancer agents. Their unique chemical structures make them promising candidates for drug development.
Mechanism of Action
The mechanism of action of dehydrorabelomycin involves its role as an intermediate in the biosynthesis of other angucyclines. Enzymes like AlpJ catalyze the oxidative cleavage of this compound, leading to the formation of biologically active compounds . These enzymes utilize molecular oxygen to generate reactive oxygen species, which facilitate the cleavage and rearrangement of the polyketide chain .
Comparison with Similar Compounds
Dehydrorabelomycin is unique among angucyclines due to its specific role as a biosynthetic intermediate. Similar compounds include:
Kinamycin: Another angucycline derivative with potent anticancer properties.
Gilvocarcin: Known for its antibacterial and antitumor activities.
Lomaiviticin: A diazo natural product with exceptional chemotherapeutic potential.
These compounds share structural similarities with this compound but differ in their biological activities and specific biosynthetic pathways.
Properties
IUPAC Name |
1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVIKROZFPIERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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